Tri‑Equatorial Phenyl Conformation: A Unique Conformational Lock Compared with 2,6‑Diphenyl‑3‑methylpiperidin‑4‑one
In the solid state, 2,3,6‑triphenylpiperidin‑4‑one adopts a chair conformation in which all three phenyl rings are equatorial, making angles of 73.5 (1)°, 73.1 (1)° and 67.2 (1)° with the puckering plane [REFS‑1]. This contrasts with the closest analog 2,6‑diphenyl‑3‑methylpiperidin‑4‑one, where the 3‑methyl group occupies an axial position to relieve A(1,3)‑strain, forcing one phenyl ring into an axial orientation [REFS‑2]. The target compound therefore provides a predictable, spherically‑distributed steric profile that is unavailable in the methylated analog.
| Evidence Dimension | Phenyl‑ring orientation (angle to puckering plane) |
|---|---|
| Target Compound Data | 73.5 (1)°, 73.1 (1)°, 67.2 (1)° (all equatorial) |
| Comparator Or Baseline | 2,6‑Diphenyl‑3‑methylpiperidin‑4‑one: one phenyl axial due to A(1,3)‑strain; specific angles not reported in the same study but inferred from conformational principles [REFS‑2] |
| Quantified Difference | Target presents three equatorial aryl groups; comparator presents an equatorial/axial mixture. |
| Conditions | Single‑crystal X‑ray diffraction; Mo Kα radiation, T = 293 K [REFS‑1]. Comparator geometry inferred from general 2,6‑disubstituted piperidin‑4‑one conformational principles [REFS‑2]. |
Why This Matters
Procurement of a scaffold with a single, well‑defined conformer eliminates the batch‑to‑batch conformational heterogeneity that can confound structure‑based drug design and SAR interpretation.
- [1] Anitha, S., Athimoolam, P., Alex Raja, P. L. & Nilanthalakshman, N. (2009). 2,3,6‑Triphenylpiperidin‑4‑one. Acta Cryst. E65, o2430. View Source
- [2] BALIAH, V., JEYARAMAN, R. & CHANDRASEKARAN, L. (1983). Synthesis of 2,6‑Disubstituted Piperidines, Oxanes, and Thianes. Chem. Rev. 83, 379‑423. View Source
